4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide
Description
Properties
IUPAC Name |
4-(3-aminophenoxy)-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-15-13(17)12-8-11(5-6-16-12)18-10-4-2-3-9(14)7-10/h2-8H,14H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPIVJDJDIQRFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635175 | |
| Record name | 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284462-78-8 | |
| Record name | 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide typically involves the reaction of 3-aminophenol with N-methylpyridine-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 50°C
- Reaction time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency of the final product.
Chemical Reactions Analysis
Condensation with Arylisocyanates
The primary reaction involves urea bond formation through condensation with substituted phenyl isocyanates. This forms derivatives with antitumor activity .
Reaction Scheme:
Key Examples:
Conditions :
- Solvents: Tetrahydrofuran (THF), ethyl acetate, or toluene .
- Catalysts: None required; reactions proceed at 25–85°C .
- Workup: Precipitation with methanol or acetone, followed by filtration .
Nucleophilic Aromatic Substitution
The compound participates in etherification reactions during its synthesis, leveraging the nucleophilic phenoxide ion.
Salt Formation
The compound forms salts with acids, enhancing stability and solubility for pharmaceutical formulations.
Examples:
Conditions :
Enzymatic and Metabolic Reactions
In biological systems, the compound’s derivatives undergo:
- Oxidative metabolism via CYP3A4 (e.g., Sorafenib → Sorafenib N-oxide) .
- Glucuronidation by UGT1A9, forming water-soluble conjugates for excretion .
Solubility and Thermodynamic Studies
While not a reaction, solubility data in solvents like THF, ethyl acetate, and n-butanol informs reaction design .
| Solvent | Solubility (g/100 mL, 25°C) | Temperature Dependence |
|---|---|---|
| Tetrahydrofuran | 1.52 | Increases with temperature |
| Ethyl acetate | 0.87 | Moderate temperature sensitivity |
| Acetonitrile | 0.23 | Low solubility |
Scientific Research Applications
4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(a) Sorafenib (Nexavar®)
- Chemical Name: 4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy]-N-methylpyridine-2-carboxamide .
- Molecular Formula : C₂₁H₁₆ClF₃N₄O₃; Molecular Weight : 464.82 g/mol .
- Key Differences: Sorafenib incorporates a 4-chloro-3-(trifluoromethyl)phenylurea group attached to the pyridine-carboxamide scaffold, absent in 4-(3-aminophenoxy)-N-methylpyridine-2-carboxamide . Pharmacological Role: Sorafenib is a multi-kinase inhibitor targeting Raf, VEGFR, and PDGFR, approved for hepatocellular carcinoma and renal cell carcinoma .
(b) Regorafenib (Stivarga®)
- Chemical Name: 4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide .
- Molecular Formula : C₂₁H₁₅ClF₄N₄O₃; Molecular Weight : 482.81 g/mol .
- Key Differences: Regorafenib adds a fluorine atom at the 3-position of the central phenoxy ring, enhancing kinase inhibition breadth compared to sorafenib . Pharmacological Role: Inhibits VEGFR1-3, TIE2, and FGFR, with clinical use in colorectal cancer and gastrointestinal stromal tumors .
(c) 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide
- CAS : 757251-39-1; Molecular Formula : C₁₃H₁₂FN₃O₂; Molecular Weight : 261.25 g/mol .
- Key Differences: Features a fluorine atom on the 3-position of the aminophenoxy group, distinguishing it from the non-fluorinated parent compound . Applications: Serves as a precursor in regorafenib synthesis .
Comparative Data Table
Pharmacological and Industrial Significance
- Sorafenib/Regorafenib : Both drugs share the pyridine-carboxamide core but differ in substituents, affecting target specificity. Regorafenib’s fluorine atom broadens its kinase inhibition profile, improving efficacy in resistant cancers .
- Industrial Demand: this compound is mass-produced by suppliers like Ningbo Inno Pharmchem, with stringent quality controls for pharmaceutical use .
Biological Activity
4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide (CAS No. 284462-78-8) is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a pyridine ring substituted with an amine and a carboxamide group. This structural configuration is crucial for its biological activity, particularly in modulating enzyme interactions and receptor binding.
The compound's mechanism of action is believed to involve the inhibition of specific kinases and other molecular targets involved in cancer progression and neurodegenerative diseases. For instance, it has been shown to inhibit Raf kinase, which plays a significant role in the MAPK/ERK signaling pathway associated with tumor growth .
Anticancer Activity
Recent studies have indicated that this compound exhibits notable anticancer properties. In vitro assays demonstrated its effectiveness against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. The compound's IC50 values were determined using the MTT assay, which measures cell viability:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 15.0 |
| A549 | 12.5 |
These results suggest that the compound may serve as a lead candidate for further development in cancer therapeutics .
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown potential neuroprotective effects. Research indicates that it can inhibit the formation of toxic protein aggregates associated with neurodegenerative diseases like Alzheimer's. In cellular models, treatment with this compound led to a significant reduction in α-synuclein oligomer formation at concentrations as low as 40 µM .
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluating the efficacy of various derivatives of this compound found that modifications to the pyridine ring significantly enhanced anticancer activity. The most effective derivative exhibited an IC50 value of 8 µM against A549 cells, highlighting the importance of structural optimization in drug design .
Case Study 2: Neuroprotective Mechanism
In a model of neurodegeneration, researchers treated M17D neuroblastoma cells expressing α-synuclein with varying concentrations of the compound. The results showed that treatment reduced inclusion formation by approximately 60%, supporting its potential use in therapeutic strategies against neurodegenerative disorders .
Q & A
Q. What are the established synthetic routes for 4-(3-Aminophenoxy)-N-methylpyridine-2-carboxamide, and what key intermediates are involved?
The synthesis typically involves coupling reactions between aminophenol derivatives and pyridine-carboxamide precursors. For example, analogous methods for structurally related compounds (e.g., Sorafenib) utilize:
- Step 1: Reacting 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a phenoxy-pyridine intermediate under controlled conditions (40–60°C in ethyl acetate) to form the ureido linkage .
- Step 2: Purification via solvent washing (e.g., ethyl acetate) and vacuum drying.
For 4-(3-aminophenoxy) derivatives, the starting material would involve 3-aminophenol instead of 4-aminophenol, requiring careful optimization of reaction stoichiometry and temperature to avoid side reactions .
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>98% by area normalization) and identify impurities .
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions (e.g., phenoxy linkage at pyridine C-4, methylamide at C-2) .
- Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]+ at m/z 244.26 for C13H13N3O2) .
- X-Ray Diffraction (XRD): For crystalline forms, though amorphous variants may require differential scanning calorimetry (DSC) .
Q. How can researchers address solubility challenges during in vitro assays?
The compound’s solubility profile is analogous to Sorafenib:
- Water: <1 mg/mL (insoluble)
- DMSO: Up to 97 mg/mL (primary solvent for stock solutions)
- Co-solvents: Ethanol or PEG-400 can enhance solubility for cell-based assays .
- Nanoparticle Formulation: For in vivo studies, encapsulation into lipid-based nanoparticles improves bioavailability, as demonstrated for Sorafenib .
Advanced Research Questions
Q. What strategies are employed to study polymorphic forms or amorphous variants of this compound?
- Polymorph Screening: Solvent evaporation (e.g., ethanol, acetonitrile) under varying temperatures to isolate crystalline forms.
- Amorphous Preparation: Rapid cooling of molten compound or spray-drying, followed by characterization via XRD and DSC to confirm lack of crystallinity .
- Stability Testing: Accelerated stability studies (40°C/75% RH) to assess phase transitions and hygroscopicity .
Q. How does structural modification of the phenoxy or carboxamide groups influence kinase inhibition potency?
- Phenoxy Substituents: Introducing electron-withdrawing groups (e.g., -Cl, -CF3) at the phenyl ring enhances binding to kinase ATP pockets (e.g., VEGFR-2, IC50 ~90 nM in Sorafenib) .
- Carboxamide Methylation: The N-methyl group reduces metabolic degradation, improving pharmacokinetic stability .
- Fluorine Substitution: Fluorine at the 3-position of the phenoxy ring (as in Regorafenib) increases target selectivity by optimizing hydrophobic interactions .
Q. What methodologies validate quantitative assays for this compound in biological matrices?
- UV-Vis Spectrophotometry: Validated linearity (1–30 µg/mL) with λmax ~265 nm in methanol, R² >0.999 .
- LC-MS/MS: For plasma/tissue samples, a lower limit of quantification (LLOQ) of 0.1 ng/mL is achievable using deuterated internal standards .
- Method Validation Parameters: Include precision (%RSD <15%), accuracy (80–120% recovery), and matrix effect evaluation per ICH guidelines .
Q. How can researchers mitigate off-target effects observed in preclinical studies?
- Kinase Profiling Panels: Screen against 400+ kinases (e.g., Eurofins KinaseProfiler) to identify unintended targets.
- Metabolite Identification: LC-MS-based metabolic stability assays in hepatocytes detect reactive intermediates that may cause toxicity .
- Prodrug Design: Masking the carboxamide as an ester or peptide conjugate reduces off-target binding while maintaining efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
